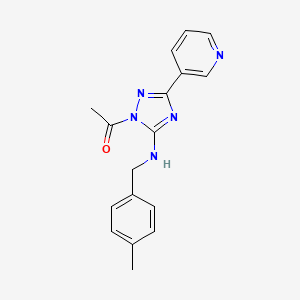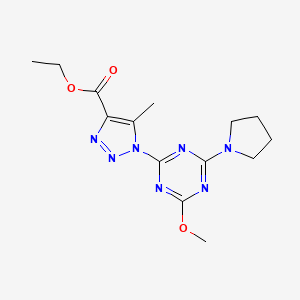![molecular formula C18H19N3S B5592024 1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5592024.png)
1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Triazole compounds are synthesized through various methods, often utilizing multi-component reactions that allow for the incorporation of different substituents into the triazole ring. For instance, 1,5-disubstituted 1,2,3-triazoles have been synthesized via a metal-free multi-component reaction, showcasing the versatility of triazole synthesis methods (Vo, 2020).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often analyzed using X-ray crystallography and spectroscopic techniques such as FT-IR, UV-visible, and NMR spectroscopy. These analyses reveal the geometry, bond lengths, and angles within the molecule, providing insights into the stability and reactivity of the compound (Srivastava et al., 2016).
Chemical Reactions and Properties
Triazole compounds participate in various chemical reactions, including debenzylation, which involves the removal of benzyl protecting groups under specific conditions, highlighting the reactivity of triazole rings and their potential for further functionalization (Farooq et al., 2012).
Physical Properties Analysis
The physical properties of triazole derivatives, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are determined through experimental analysis and contribute to the compound's applicability in various fields (Xu et al., 2006).
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the substitution pattern on the triazole ring. Studies on these compounds provide insights into their potential applications in medicinal chemistry and material science (Ashton et al., 1993).
Scientific Research Applications
Insecticidal Activity
One of the notable applications of triazole derivatives is their insecticidal activity. A study by Maddila et al. (2015) synthesized a series of triazole derivatives, including those similar in structure to 1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole, demonstrating significant insecticidal activity against Plodia interpunctella. This suggests the potential use of such compounds in developing new insecticides for agricultural purposes (Maddila, Pagadala, & Jonnalagadda, 2015).
Biological Activities and Therapeutic Potential
Triazole derivatives exhibit a wide spectrum of biological activities, including diuretic effects. Kravchenko (2018) conducted a study on 1,2,4-triazole derivatives, highlighting their potential as new substances with diuretic properties. The research emphasizes the versatility of triazole compounds in medical and pharmacological applications, pointing towards their use in developing new therapeutic agents (Kravchenko, 2018).
Antitumor Activity
Ghammamy and Sedaghat (2013) synthesized an azomethine derivative of triazole and investigated its complexes with copper(I) and zinc(II) salts for antitumor activity. This research opens up new avenues for using triazole derivatives in cancer treatment, suggesting that compounds like 1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole could be explored further for their potential antitumor properties (Ghammamy & Sedaghat, 2013).
Antimicrobial Agents
A significant application of triazole derivatives is in the development of antimicrobial agents. Jadhav et al. (2017) synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives and evaluated them as possible antimicrobial agents. The study provides evidence of the potential use of these compounds, including those similar to 1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole, in combating microbial infections (Jadhav, Raundal, Patil, & Bobade, 2017).
Corrosion Inhibition
The triazole derivative has also been studied for its corrosion inhibition properties. Merimi et al. (2019) explored the inhibitory action of a novel triazole derivative on mild steel corrosion in hydrochloric acid solution, demonstrating its excellent inhibition efficiency. This research indicates the potential of triazole derivatives in industrial applications for protecting metals from corrosion (Merimi, Benkaddour, Lgaz, Rezki, Messali, Jeffali, Oudda, & Hammouti, 2019).
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-14-3-7-16(8-4-14)11-21-18(19-13-20-21)22-12-17-9-5-15(2)6-10-17/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMMVAAIAQZPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NC=N2)SCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,4-trimethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5591941.png)
![2-(3-methoxybenzyl)-8-(phenylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5591948.png)
![N-(6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-N'-ethylthiourea](/img/structure/B5591961.png)


![3-bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5591984.png)
![N-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5591992.png)
![N-[4-({2-[5-(acetylamino)-2-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)phenyl]acetamide](/img/structure/B5592004.png)
![5-isopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5592007.png)
![2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate](/img/structure/B5592011.png)


![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methoxybenzamide hydrochloride](/img/structure/B5592023.png)
![4-[(3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5592030.png)